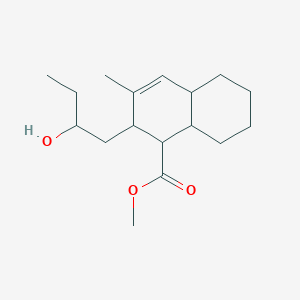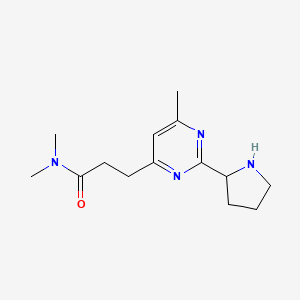![molecular formula C6H10O3 B12294662 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a cyclohexene derivative.
Epoxidation: The cyclohexene derivative undergoes epoxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the epoxidation and hydroxymethylation steps in a controlled manner, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Ethers or esters.
Scientific Research Applications
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding.
Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid: Another bicyclic compound with different functional groups.
Tertiary butyl esters: Compounds with similar synthetic routes but different functional groups and applications.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2 |
InChI Key |
KDHRDZLEOMAUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2C1O2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


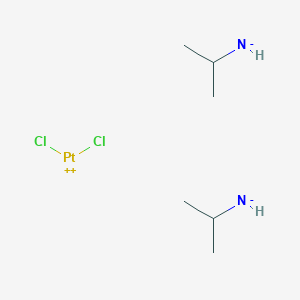
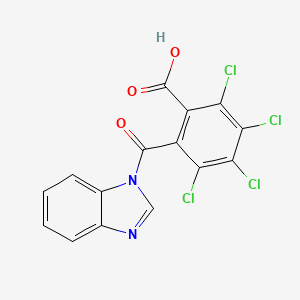
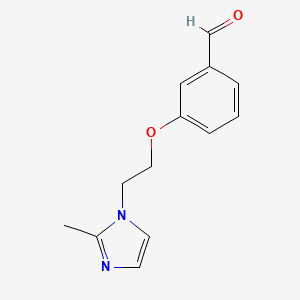
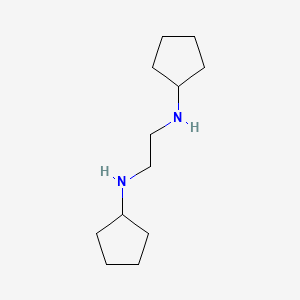
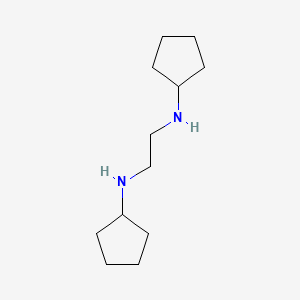
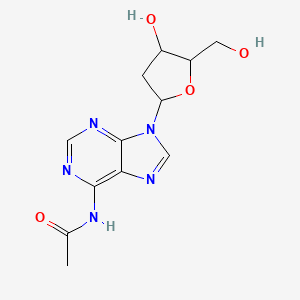
![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)

